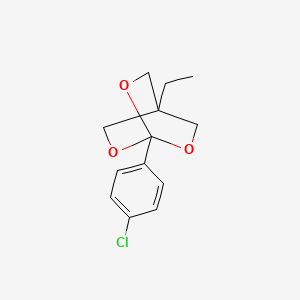
Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is a complex organic compound It is characterized by the presence of a benzene ring substituted with a chlorine atom and a cyclic ester formed with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol typically involves the esterification of p-chlorobenzoic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of p-chlorobenzoic acid derivatives.
Reduction: Formation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active components that interact with cellular pathways. The chlorine atom on the benzene ring may enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
p-Chlorobenzoic Acid: Shares the p-chloro substitution on the benzene ring but lacks the cyclic ester structure.
2-Ethyl-2-(Hydroxymethyl)-1,3-Propanediol: Contains the same diol structure but without the ester linkage to the benzene ring.
Benzoic Acid Derivatives: Various benzoic acid derivatives with different substituents on the benzene ring.
Uniqueness: Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is unique due to its combination of a p-chloro-substituted benzene ring and a cyclic ester with a diol. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
85946-92-5 |
|---|---|
Molecular Formula |
C13H15ClO3 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H15ClO3/c1-2-12-7-15-13(16-8-12,17-9-12)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
InChI Key |
LZJTUXDLXKEXBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC12COC(OC1)(OC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















